molecular formula C15H25N7O7S2 B10778264 5'-O-[(L-Methionyl)-sulphamoyl]adenosine

5'-O-[(L-Methionyl)-sulphamoyl]adenosine

Katalognummer: B10778264
Molekulargewicht: 479.5 g/mol
InChI-Schlüssel: SQDXXTAOGLOMRP-JJWYTCDVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-O-[(L-Methionyl)-sulphamoyl]adenosine (MetSA) is a sulfamoyl adenosine derivative in which the sulphamoyl group at the 5'-position of adenosine is conjugated to L-methionine. This compound functions as a non-hydrolyzable intermediate analog in enzymatic studies, particularly targeting methionyl-tRNA synthetase (MetRS), a critical enzyme in protein biosynthesis. MetSA mimics the methionyl-adenylate intermediate formed during tRNA charging, enabling structural and mechanistic insights into MetRS function . Its utility extends to structural biology, where it has been co-crystallized with MetRS and tRNA<sup>Met</sup> to resolve enzyme-ligand interactions .

Eigenschaften

Molekularformel

C15H25N7O7S2

Molekulargewicht

479.5 g/mol

IUPAC-Name

[(2S,3R,4R,5R)-5-[(4S)-6-amino-1,4-dihydropurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl N-[(2R)-2-amino-4-methylsulfanylbutanoyl]sulfamate

InChI

InChI=1S/C15H25N7O7S2/c1-30-3-2-7(16)14(25)21-31(26,27)28-4-8-10(23)11(24)15(29-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,13,15,23-24H,2-4,16-17H2,1H3,(H,18,19)(H,21,25)/t7-,8+,10+,11-,13+,15-/m1/s1

InChI-Schlüssel

SQDXXTAOGLOMRP-JJWYTCDVSA-N

Isomerische SMILES

CSCC[C@H](C(=O)NS(=O)(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(NC=N[C@H]32)N)O)O)N

Kanonische SMILES

CSCCC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(NC=NC32)N)O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5’-O-[(L-Methionyl)-Sulphamoyl]Adenosin beinhaltet die Kupplung von L-Methionin mit Adenosin über eine Sulphamoyl-Verknüpfung. Die Reaktion erfordert typischerweise die Aktivierung der Carboxylgruppe von L-Methionin, die unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) erreicht werden kann. Die Reaktion wird in einem wasserfreien Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM) unter inerter Atmosphäre durchgeführt .

Industrielle Produktionsverfahren

Die großtechnische Synthese würde wahrscheinlich die Optimierung des synthetischen Weges im Labormaßstab beinhalten, einschließlich der Verwendung automatisierter Synthesegeräte und Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5’-O-[(L-Methionyl)-Sulphamoyl]Adenosin kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

5'-O-[(L-Methionyl)-sulphamoyl]adenosine has been investigated for its anticancer properties. Research indicates that sulfonamide derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to inhibit carbonic anhydrase isozymes, which are often overexpressed in tumors. This inhibition can lead to reduced tumor growth and invasiveness by disrupting the acid-base balance within the tumor microenvironment .
  • Case Studies :
    • A study demonstrated that related sulfonamide compounds showed moderate to potent cytotoxicity against breast (BT474) and lung (NCI-H226) cancer cell lines, indicating a promising therapeutic index for this compound .
    • Another investigation reported that certain sulfonamide derivatives induced apoptosis in cancer cells through cell cycle arrest mechanisms, particularly in the G2/M phase .

Antioxidant Properties

In addition to its anticancer potential, this compound exhibits antioxidant activities. This is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer.

  • Research Findings : Studies have shown that sulfonamide derivatives can scavenge free radicals and enhance superoxide dismutase activity, which plays a vital role in cellular defense against oxidative damage .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have indicated a strong correlation between the chemical structure of these compounds and their antioxidant efficacy, suggesting potential modifications to enhance activity further .

Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications beyond oncology.

  • Inflammation and Pain Management : Some studies suggest that similar sulfonamide compounds may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
  • Potential Drug Development : Given its dual role as an anticancer and antioxidant agent, there is ongoing research into developing new formulations that incorporate this compound for treating complex diseases where oxidative stress and tumor growth are intertwined .

Data Table: Summary of Research Findings

Study ReferenceCell Lines TestedActivity ObservedMechanism
HEK293, BT474, NCI-H226Moderate cytotoxicityCarbonic anhydrase inhibition
Various cancer cell linesInduced apoptosisCell cycle arrest (G2/M phase)
Antioxidant assaysSignificant radical scavengingEnhanced SOD activity
HCT-116Cytotoxic effectsp53-independent apoptosis

Wirkmechanismus

The mechanism of action of 5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is methionine–tRNA ligase , an enzyme involved in protein synthesis. The compound may inhibit this enzyme by mimicking the natural substrate, thereby interfering with the translation process . The exact pathways and molecular interactions are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sulfamoyl adenosine derivatives are a versatile class of compounds with modifications tailored to inhibit specific enzymes or pathways. Below is a detailed comparison of MetSA with structurally and functionally related analogs:

Structural and Functional Analogues

Compound Target Enzyme/Pathway Key Modifications Activity (Ki/MIC) Applications
MetSA Methionyl-tRNA synthetase (MetRS) L-Methionyl-sulphamoyl group N/A (structural analog) Structural studies of MetRS-ligand interactions .
5’-O-[N-(Salicyl)sulfamoyl]adenosine derivatives MbtA (mycobacterial adenylating enzyme) 8-aza-3-deazaadenosine core + aryl substituents Ki: 6.1–25 nM; MIC: 12.5–>50 μM Antitubercular agents targeting iron acquisition in M. tuberculosis .
5'-O-[N-(L-Tyrosyl)sulphamoyl]adenosine Phenylalanyl-tRNA synthetase (PheRS) L-Tyrosyl-sulphamoyl group N/A (structural analog) Mechanistic studies of substrate discrimination in PheRS .
5'-O-(L-Tryptophylsulfamoyl)adenosine Unspecified L-Tryptophyl-sulphamoyl group N/A Potential use in aminoacyl-tRNA synthetase inhibition (structural analog) .
5'-Tosyladenosine Nucleoside-modifying enzymes Tosyl (4-methylphenylsulfonyl) group N/A Substrate analog in molecular biology; tool for RNA/protein modification .

Key Differences in Mechanism and Efficacy

  • MetSA vs. Salicyl Derivatives: MetSA is a substrate analog for MetRS, while salicyl derivatives (e.g., compounds 6a–f) are competitive inhibitors of MbtA, a key enzyme in mycobacterial siderophore biosynthesis . Salicyl derivatives exhibit potent in vitro enzyme inhibition (Ki < 25 nM) but reduced cellular activity (MIC ≥ 12.5 μM), likely due to poor membrane permeability .
  • Aminoacyl-Specificity: The L-methionyl group in MetSA confers specificity to MetRS, whereas the L-tyrosyl group in 5'-O-[N-(L-Tyrosyl)sulphamoyl]adenosine enables selective binding to PheRS. Structural studies of PheRS complexes reveal that the tyrosine side chain is excluded from the phenylalanine-binding pocket via steric clashes, highlighting the role of substituent chemistry in enzyme discrimination .
  • Non-Amino Acid Derivatives: 5'-Tosyladenosine replaces the aminoacyl group with a bulky tosyl moiety, making it a general-purpose nucleoside-modifying agent rather than a tRNA synthetase inhibitor. This modification enhances stability and reactivity in synthetic applications .

Structural Insights from Crystallography

  • MetSA forms hydrogen bonds with MetRS active-site residues (e.g., KISKS motif in the SCF loop), stabilizing a compact enzyme conformation .
  • In PheRS complexes, 5'-O-[N-(L-Tyrosyl)sulphamoyl]adenosine binds exclusively to the synthetic active site, while editing occurs at a distal site, emphasizing the spatial separation of catalytic functions .

Q & A

Q. What synthetic strategies are used to prepare 5'-O-sulfamoyl adenosine derivatives, and how are reaction conditions optimized?

The synthesis involves Sonogashira coupling and Minakawa-Matsuda cyclization . Key steps include:

  • Deprotection of terminal alkynes (e.g., using NH₃-saturated methanol) to avoid competing methoxy byproducts .
  • Solvent optimization : Non-nucleophilic solvents like 1,4-dioxane or THF improve cyclization yields (up to 95% in NH₃-saturated THF) .
  • Sulfamoylation : Treatment with sulfonyl chloride, followed by CDI activation and coupling with salicylic acid derivatives .
    Purification via silica gel chromatography (>99% purity) ensures final product integrity .

Q. How are structural features of 5'-O-sulfamoyl adenosine analogues validated?

  • Spectroscopic techniques :
    • UV-Vis : Absorbance maxima (e.g., 245–315 nm in methanol/water) confirm π-π* transitions .
    • NMR : Detailed ¹H/¹³C/¹⁹F chemical shifts and coupling constants (e.g., 6c: δ 8.45 ppm for triazole protons) .
    • HRMS : Experimental [M-H]⁻ values (e.g., 559.1051 for 6c) match calculated masses within 0.0002 Da .

Q. What is the biological target of 5'-O-sulfamoyl adenosine analogues, and why is it significant?

These compounds inhibit MbtA , an adenylation enzyme critical for mycobactin biosynthesis in Mycobacterium tuberculosis (Mtb). Disrupting iron acquisition via MbtA inhibition reduces Mtb viability under iron-deficient conditions, a key virulence factor .

Advanced Research Questions

Q. How do solvent environments influence the fluorescence properties of these analogues?

  • Methanol vs. water : Fluorescence quantum yields (ΦF) drop 30–250× in water due to solvation effects. For example:
    • 6d : ΦF = 0.32 in methanol vs. 0.0019 in water .
    • 6c : Emission shifts from 420 nm (methanol) to 442 nm (water) .
  • Applications : High ΦF in organic solvents supports use in cellular imaging or tracking drug uptake .

Q. What methodologies quantify inhibitory activity against MbtA, and how potent are these compounds?

  • Enzyme inhibition assays : Recombinant MbtA is used to measure apparent inhibition constants (appKi) .
    • appKi range : 6.1–25 nM, with 6a (appKi = 25 nM) being 31× weaker than the parent compound 3 .
    • Structure-activity relationship (SAR) : 2-Naphthyl substituents (e.g., 6e) enhance potency due to hydrophobic interactions .

Q. How are synthetic yields optimized for 5'-O-sulfamoyl derivatives?

  • Key optimizations :
    • Sonogashira coupling : K₂CO₃ in 1,4-dioxane/H₂O at 60°C minimizes byproducts (69–77% yield) .
    • Cyclization : NH₃-saturated THF achieves near-quantitative yields (95%) .
  • Purification : Triethylamine salt formation improves solubility for silica chromatography .

Q. How do structural modifications impact enzyme inhibition and cellular activity?

  • N-3/N-8 substitutions : Removing N-3 and introducing N-8 in 8-aza-3-deazaadenosine reduces off-target toxicity while maintaining MbtA binding .
  • Antimycobacterial activity : MIC values range from 12.5 to >50 μM under iron-deficient conditions, correlating with MbtA inhibition .

Q. What analytical techniques resolve contradictions in fluorescence or bioactivity data?

  • Controlled solvent studies : Compare ΦF in buffered vs. pure solvents to isolate environmental effects .
  • Enzyme kinetics : Use competitive inhibition assays (e.g., varying ATP/salicylate concentrations) to validate appKi consistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.